N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole moiety. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring . The next step involves the bromination of naphthalene-1-carboxamide, which can be carried out using bromine in the presence of a catalyst . Finally, the benzoxazole derivative is coupled with the bromonaphthalene-1-carboxamide under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amides or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromonaphthalene group may enhance the compound’s binding affinity and specificity towards its targets . These interactions can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-aminophenyl)benzoxazole and 2-(4-nitrophenyl)benzoxazole share structural similarities.
Naphthalene Derivatives: Compounds such as 1-bromo-5-nitronaphthalene and 1-amino-5-bromonaphthalene are structurally related.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide is unique due to the combination of the benzoxazole and bromonaphthalene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O2/c25-20-8-4-5-17-18(20)6-3-7-19(17)23(28)26-16-13-11-15(12-14-16)24-27-21-9-1-2-10-22(21)29-24/h1-14H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFBDYDSEDGQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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